molecular formula C7H12ClN5 B14766022 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine

6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine

Cat. No.: B14766022
M. Wt: 204.63 g/mol
InChI Key: ODCWYMIRDDJXKW-SVFBATFISA-N
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Description

6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of chlorine and diethyl groups attached to the triazine ring, as well as isotopic labeling with carbon-13 at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with diethylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with diethylamine groups. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled cyanuric chloride as the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to form corresponding amines and chlorides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium hydroxide.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted triazines with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides or reduced amines.

    Hydrolysis: Products include amines and chlorides.

Scientific Research Applications

6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Propazine: Another herbicide with a triazine core and different substituents.

    Simazine: A triazine herbicide with different functional groups.

Uniqueness

6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine is unique due to its specific isotopic labeling with carbon-13, which makes it useful for tracing studies and understanding reaction mechanisms. Its specific substituents also confer unique chemical and biological properties compared to other triazine compounds.

Properties

Molecular Formula

C7H12ClN5

Molecular Weight

204.63 g/mol

IUPAC Name

6-chloro-2-N,4-N-diethyl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+1,6+1,7+1

InChI Key

ODCWYMIRDDJXKW-SVFBATFISA-N

Isomeric SMILES

CCN[13C]1=N[13C](=N[13C](=N1)Cl)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC

Origin of Product

United States

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